molecular formula C20H17F3N4S B2553861 N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline CAS No. 477866-49-2

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline

Cat. No. B2553861
CAS RN: 477866-49-2
M. Wt: 402.44
InChI Key: HLRFSFVBUACJMT-ZHACJKMWSA-N
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Description

The compound "N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline" is a complex molecule that appears to incorporate several functional groups and structural motifs, including a benzylsulfanyl group, a methylated triazine ring, a vinyl linker, and a trifluoromethyl aniline. While none of the provided papers directly discuss this compound, they do provide insights into related chemical structures and functionalities that can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of 2,6-bis(arylsulfonyl)anilines involves nucleophilic aromatic substitution, followed by hydrogenation and oxidation steps . Similarly, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and related triarylamine compounds also involves multiple steps, starting from amines and nitrobenzene derivatives . These methods suggest that the synthesis of the compound would likely require careful planning to ensure the correct functional groups are introduced at the appropriate steps.

Molecular Structure Analysis

The molecular structure of related aniline derivatives has been studied using spectroscopic methods and computational chemistry. For example, the FT-IR and FT-Raman spectra of 4-nitro-3-(trifluoromethyl)aniline were recorded to assign vibrational modes, and DFT calculations were used to study the electronic properties . These techniques could be applied to the compound to gain insights into its molecular structure and electronic configuration.

Chemical Reactions Analysis

The reactivity of aniline derivatives can be quite diverse, depending on the substituents present on the benzene ring. The reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl, for example, resulted in cyclometalation, methyl migration, and hydrogenation . This indicates that the compound may also undergo complex reactions, particularly with transition metals, which could lead to interesting organometallic products.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their substituents. For instance, the presence of arylsulfonyl groups in 2,6-bis(arylsulfonyl)anilines leads to high fluorescence emissions and the formation of intramolecular hydrogen bonds . The electron-withdrawing trifluoromethyl group in 4-nitro-3-(trifluoromethyl)aniline affects the molecule's dipole moment and hyperpolarizability . These findings suggest that the compound would exhibit unique physical and chemical properties, potentially including fluorescence and significant electronic effects due to its extended π-conjugated system and electron-withdrawing groups.

Scientific Research Applications

Triazine Derivatives and Biological Activity

Triazine compounds are a significant class in medicinal chemistry due to their versatile biological activities. Triazine derivatives exhibit a broad spectrum of pharmacological effects, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. These compounds' potent pharmacological activities make the triazine nucleus an essential moiety for future drug development (Verma et al., 2019).

Antitumor Activities of Triazine Derivatives

1,2,3-Triazines and their benzo- and heterofused derivatives are recognized for their antitumor activities. Their simple synthesis, combined with efficacy, underscores their potential as scaffolds for developing antitumor compounds. The extensive range of biological activities, including antiproliferative properties, marks these compounds as promising candidates in cancer treatment (Cascioferro et al., 2017).

Applications in Resin-Bonded Restorations and Dentistry

Triazine-based monomers like 6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithione (VTD) are effectively used in bonding noble metal alloys. These compounds are instrumental in the dental field, particularly in bonding systems for restorations and fixed partial dentures made of noble metal alloys. Their clinical performance in these applications is noteworthy (Matsumura et al., 2011).

Proton-Conducting Membranes

1H-1,2,4-triazole-based compounds are promising for developing proton-conducting membranes in fuel cells. These materials significantly improve the fundamental characteristics of electrolyte membranes, such as thermal stability, electrochemical stability, and ionic conductivity under anhydrous conditions at elevated temperatures. Their potential in creating heat-resistant, mechanically strong, and electrochemically stable proton-conducting membranes is substantial (Prozorova & Pozdnyakov, 2023).

properties

IUPAC Name

N-[(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4S/c1-14-18(10-11-24-17-9-5-8-16(12-17)20(21,22)23)25-19(27-26-14)28-13-15-6-3-2-4-7-15/h2-12,24H,13H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRFSFVBUACJMT-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline

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